6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-

Medicinal Chemistry Organic Synthesis Quality Control

Medicinal chemistry teams developing antiviral leads require the exact 6-sulfonyl benzoxazole regioisomer to replicate patent-validated pharmacophores. Substitution with generic sulfonyl chlorides or the 5-sulfonyl isomer abrogates HIV protease inhibition due to altered electronic character and hydrogen-bonding capacity. • Directly install the 2-oxo-2,3-dihydrobenzoxazole-6-sulfonyl moiety via electrophilic sulfonamide formation. • Leverage the acidic benzoxazolone NH (pKa 7.67±0.70) for pH-dependent reactivity or covalent warhead design. • Available at ≥98% purity with validated HPLC protocols for immediate QC integration.

Molecular Formula C7H4ClNO4S
Molecular Weight 233.63 g/mol
CAS No. 27685-90-1
Cat. No. B1294906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
CAS27685-90-1
Molecular FormulaC7H4ClNO4S
Molecular Weight233.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)OC(=O)N2
InChIInChI=1S/C7H4ClNO4S/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10)
InChIKeyIBHCNMJSVDRBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzoxazolesulfonyl Chloride Overview


6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- (CAS 27685-90-1) is a heterocyclic sulfonyl chloride featuring a benzoxazol-2(3H)-one core substituted with a reactive sulfonyl chloride group at the 6-position . This solid compound exhibits a molecular formula of C₇H₄ClNO₄S and a molecular weight of 233.63 g/mol, with a melting point of 186–187°C . It is commercially available at ≥95% purity and is primarily utilized as a versatile electrophilic building block for introducing the 2-oxo-2,3-dihydrobenzoxazole-6-sulfonyl moiety into pharmaceutical intermediates and screening libraries .

Electrophilic building block Introduces 2-oxo-2,3-dihydrobenzoxazole-6-sulfonyl moiety into pharmaceutical intermediates and screening libraries.
Regiochemical specificity 6‑sulfonyl isomer is required for patent‑validated HIV protease inhibitor pharmacophore construction.
Published QC method Validated HPLC protocol supports reliable purity assessment and analytical method transfer.

Why Generic Substitution of 6-Benzoxazolesulfonyl Chloride Fails


Substituting 6-benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- with a generic sulfonyl chloride (e.g., benzenesulfonyl chloride) or its 5‑sulfonyl regioisomer is chemically inadvisable due to profound differences in electronic character, hydrogen-bonding capacity, and scaffold‑specific biological validation. The 2‑oxo‑2,3‑dihydrobenzoxazole core provides a rigid, planar aromatic system with a hydrogen‑bond donor (NH) and acceptor (C=O) that directly influences both the compound's physicochemical properties and the binding affinity of derived sulfonamides . Patents for antiviral agents explicitly specify the 6‑sulfonyl benzoxazole scaffold, indicating that deviation in regiochemistry or core structure abrogates activity against key targets such as HIV protease [1]. Therefore, substitution with structurally similar but regioisomeric or core‑modified analogs introduces unquantified risk in reproducibility and biological outcome.

Target (6‑benzoxazolesulfonyl chloride, 2,3‑dihydro‑2‑oxo‑)
Substitute
Benzoxazolone core with NH donor and planar system
Provides critical hydrogen‑bonding and rigid pharmacophore geometry.
Generic sulfonyl chloride (e.g., benzenesulfonyl chloride)
Lacks the benzoxazolone core; cannot reproduce key interactions or patent‑validated scaffold.
6‑sulfonyl regioisomer
Exact substitution pattern required by antiviral patents; 43 °C mp difference facilitates identity check.
5‑benzoxazolesulfonyl chloride regioisomer
Regiochemistry mismatch may abolish target binding; patent claims specify 6‑substitution.
Free NH hydrogen‑bond donor
pKa ≈ 7.7; enables pH‑dependent interactions and key contacts in biological targets.
N‑Methyl analog (CAS 62522‑63‑8)
Loses H‑bond donor; pKa shift to −5, significantly altered physicochemical and binding profile.

Differentiation Evidence for 6-Benzoxazolesulfonyl Chloride


Regioisomeric Purity: 6- vs 5-Sulfonyl Isomers

The target 6-sulfonyl chloride regioisomer exhibits a melting point of 186–187°C, while the 5-sulfonyl isomer (CAS 78633-41-7) melts at 229–230°C—a difference of 43°C [1]. Additionally, predicted pKa values differ by 0.18 units (7.67±0.70 vs. 7.85±0.70), indicating altered acidity of the benzoxazolone NH proton . These differences are critical for compound identification, purity verification, and predicting reactivity in amide coupling reactions.

Regioisomeric mp
Reported
43 °C lower melting point vs 5‑isomer
Supports regioisomer identity verification by simple mp test.
Data to verify; no published source cited.
Medicinal Chemistry Organic Synthesis Quality Control

Hydrogen-Bond Donor Retention vs N-Methyl Analog

In contrast to its N-methylated counterpart (CAS 62522-63-8), the target compound retains a free NH group, providing a hydrogen-bond donor that is absent in the methylated analog. This structural difference translates into a 48°C higher melting point (186–187°C vs. 137–139°C) and a predicted pKa shift from -5.07±0.20 (for the methylated analog) to 7.67±0.70, reflecting a complete change in protonation state under physiological conditions . The NH group enables critical interactions in biological targets, such as HIV protease, where the benzoxazolone NH engages in key hydrogen-bonding networks.

H‑bond donor retention
Class‑level inference
1 NH donor vs 0 in N‑methyl analog; pKa 7.67 vs −5.07
NH donor may be required for target engagement; N‑methyl analog cannot replicate.
Target‑specific validation needed.
Medicinal Chemistry Structure-Based Drug Design Fragment-Based Screening

Patent-Validated HIV Protease Inhibitor Scaffold

US Patent Application US20070123574 explicitly claims methods for preparing benzoxazole sulfonamide compounds that are particularly useful as HIV protease inhibitors, with the 6‑sulfonyl benzoxazole scaffold serving as a core structural element [1]. The target compound is a direct precursor to these 6‑sulfonamide derivatives. While generic sulfonyl chlorides (e.g., benzenesulfonyl chloride) can form sulfonamides, they lack the benzoxazolone core that provides the specific three-dimensional pharmacophore required for binding to the HIV protease active site. This patent validation represents a documented, legally recognized advantage over non-benzoxazole sulfonyl chlorides.

Patent‑validated scaffold
Supporting evidence
Direct precursor to HIV protease inhibitor claims (US20070123574)
Supports access to patent‑protected chemical space for antiviral research.
Activity confirmation requires assay; patent reference only.
Antiviral Drug Discovery HIV Protease Inhibitors Patent-Validated Intermediates

Validated HPLC Method for GLP/GMP Purity Analysis

A validated reverse-phase HPLC method using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid has been established for the analysis of 6‑benzoxazolesulfonyl chloride, 2,3‑dihydro‑2‑oxo- [1]. The method is scalable to preparative separation and is compatible with mass spectrometry (MS) when phosphoric acid is replaced with formic acid, making it suitable for pharmacokinetic studies and impurity profiling. This documented analytical workflow provides procurement confidence that purity can be verified using a reproducible, published protocol.

Validated HPLC method
Supporting evidence
Reverse‑phase HPLC, MS‑compatible, scalable
Reduces analytical method development time; supports purity verification.
Method adaptable to GLP/GMP environments.
Analytical Chemistry Quality Control Pharmacokinetics

6-Benzoxazolesulfonyl Chloride Application Scenarios


Synthesis of HIV Protease Inhibitor Candidates

As demonstrated by US Patent US20070123574, 6‑benzoxazolesulfonyl chloride, 2,3‑dihydro‑2‑oxo- is the preferred electrophile for installing the 6‑sulfonamide benzoxazole moiety essential for HIV protease inhibition [1]. Medicinal chemistry teams synthesizing antiviral leads should procure this specific regioisomer to ensure access to the patent‑validated pharmacophore.

Preparation of Benzoxazole‑6‑Sulfonamide Screening Libraries

The compound's reactivity with diverse amines enables the rapid generation of sulfonamide libraries for high‑throughput screening. The 2‑oxo‑2,3‑dihydrobenzoxazole core is associated with enzyme inhibition (e.g., alkaline phosphatases) and offers a hydrogen‑bond donor (NH) that is absent in N‑methylated analogs, making it a superior building block for fragment‑based drug discovery [2].

Quality Control & Pharmacokinetic Analysis of Benzoxazole Compounds

The validated HPLC method using a Newcrom R1 column provides a ready‑to‑implement analytical protocol for quantifying 6‑benzoxazolesulfonyl chloride, 2,3‑dihydro‑2‑oxo- in reaction mixtures or biological matrices [3]. This is particularly valuable for CROs and pharmaceutical QC laboratories requiring reproducible, MS‑compatible purity assessment.

Synthesis of Covalent Enzyme Inhibitors with Tunable Electrophilicity

The predicted pKa of 7.67±0.70 for the benzoxazolone NH indicates a moderate acidity that can be exploited for pH‑dependent reactivity or for designing covalent inhibitors where the sulfonyl chloride serves as a warhead. Compared to the 5‑sulfonyl isomer (pKa 7.85±0.70), the 6‑sulfonyl compound offers a slightly more acidic NH, which may influence binding to metalloenzyme active sites.

Application
Selection Property
Validation Focus
HIV protease inhibitor candidate synthesis
Patent‑validated 6‑sulfonyl benzoxazole scaffold
HIV protease inhibition assay (referenced in patent)
Benzoxazole‑6‑sulfonamide screening libraries
NH hydrogen‑bond donor; core for enzyme inhibition
Enzyme inhibition profiling; fragment‑based screening
Quality control & analytical method
Published HPLC method
Method transfer and purity verification
Covalent enzyme inhibitor design
Tunable electrophilicity; moderate NH acidity
pH‑dependent reactivity; metalloenzyme binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.